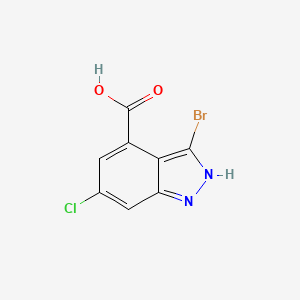

3-Bromo-6-chloro-1H-indazole-4-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides critical information about electronic environments and bonding. While specific NMR data for 3-bromo-6-chloro-1H-indazole-4-carboxylic acid is limited, trends from analogous compounds can be extrapolated:

¹H NMR :

¹³C NMR :

| 1³C NMR Shifts (MeOD) | Position | δ (ppm) |

|---|---|---|

| C4 (carboxylic acid) | 171.5 | |

| C3 (Br-substituted) | 135.0 | |

| C6 (Cl-substituted) | 128.1 |

Infrared (IR) Spectroscopy

IR spectra highlight functional group vibrations:

- ν(C=O) : Strong absorption at 1689–1736 cm⁻¹ , consistent with carboxylic acid stretching.

- O-H (carboxylic acid) : Broad band at 2500–3500 cm⁻¹ due to hydrogen bonding.

No UV-Vis data is reported for this compound, but absorption maxima for indazole derivatives typically fall in the 250–300 nm range, influenced by conjugation and substituents.

Thermal Stability and Phase Transition Behavior

Thermal stability data for 3-bromo-6-chloro-1H-indazole-4-carboxylic acid is not explicitly documented. However, the presence of halogen atoms (Br, Cl) and a carboxylic acid group suggests moderate thermal stability under inert conditions. Phase transitions (e.g., melting point) are influenced by intermolecular hydrogen bonding and halogen interactions.

| Property | Expected Behavior |

|---|---|

| Melting Point | Dependent on crystal packing (typically >200°C) |

| Decomposition Onset | Likely above 250°C due to halogen stability |

Solubility Profile and Partition Coefficients

Solubility and logP (partition coefficient) are critical for pharmaceutical and material applications. While direct data is unavailable, trends from structurally related compounds provide insights:

Solubility :

- Aqueous solubility : Low due to hydrophobic bromine and chlorine substituents.

- Organic solvents : Higher solubility in dimethyl sulfoxide (DMSO) or ethanol.

LogP :

| Solvent | Relative Solubility | LogP Estimate |

|---|---|---|

| Water | Low | N/A |

| DMSO | High | ~2.8 |

| Ethanol | Moderate | ~3.0 |

Properties

IUPAC Name |

3-bromo-6-chloro-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O2/c9-7-6-4(8(13)14)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNXEEGWKAKIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646384 | |

| Record name | 3-Bromo-6-chloro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-21-4 | |

| Record name | 3-Bromo-6-chloro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis of 3-bromo-6-chloro-1H-indazole-4-carboxylic acid generally proceeds through the following key stages:

- Halogenation of aromatic precursors to introduce bromine and chlorine substituents at specific positions on the benzene ring.

- Cyclization to form the indazole core , typically involving hydrazine derivatives.

- Functional group transformation , particularly the introduction or modification of the carboxylic acid group at the 4-position of the indazole ring.

Detailed Preparation Methods

Halogenation of Aromatic Precursors

The initial step involves selective bromination and chlorination of substituted acetophenone or benzoic acid derivatives. For example, 2-nitro-5-bromoacetophenone and 2-nitro-5-chloroacetophenone can be synthesized by nitration of bromo- or chloro-substituted acetophenones under controlled acidic conditions (sulfuric acid and nitric acid mixtures at low temperatures, e.g., -20°C to 18°C) to ensure regioselectivity and high yield (85-87%).

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | 5-bromoacetophenone | H2SO4/HNO3 (-20°C), overnight | 2-nitro-5-bromoacetophenone | 87 |

| Nitration | 5-chloroacetophenone | H2SO4/HNO3 (-18°C), overnight | 2-nitro-5-chloroacetophenone | 85 |

The nitrated intermediates are then reduced to the corresponding amino derivatives using iron powder and ammonium chloride in a mixed solvent system (H2O/MeOH) at 60°C, yielding 2-amino-5-chloroacetophenone with about 84% yield.

Cyclization to Form Indazole Core

Cyclization is achieved by diazotization of the amino group under acidic conditions, followed by intramolecular cyclization to form the indazole ring. A typical procedure involves:

- Diazotization of 3-amino-6-bromo-5-chloro-2-methylbenzoate with sodium nitrite in acetic acid/water at 10–30°C for 24 hours.

- Subsequent workup with sodium bicarbonate and extraction with ethyl acetate.

- Purification by silica gel chromatography to isolate methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate with a yield of approximately 76%.

This method avoids hazardous hydrazine hydrate reflux and provides a safer, efficient pathway to the indazole core.

Functional Group Transformation: Ester Hydrolysis to Carboxylic Acid

The methyl ester intermediate can be hydrolyzed under acidic or basic conditions to yield the target carboxylic acid:

- Hydrolysis is typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux.

- The acid product is isolated by acidification and recrystallization, ensuring high purity.

This step is critical to obtain 3-bromo-6-chloro-1H-indazole-4-carboxylic acid from its methyl ester precursor.

Industrial Production Considerations

Industrial synthesis of 3-bromo-6-chloro-1H-indazole-4-carboxylic acid involves scaling the above laboratory methods with optimizations for yield, purity, and safety:

- Use of continuous flow reactors for controlled halogenation and cyclization steps.

- Employment of catalysts and optimized solvents (e.g., acetic acid, DMF) to improve reaction rates and selectivity.

- Automated temperature and pH control systems to prevent over-reaction or decomposition.

- Advanced purification techniques such as recrystallization and chromatography to achieve ≥95% purity.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Temperature | 10–30°C (diazotization) | Controlled 10–30°C with automated cooling |

| Solvent | Acetic acid, ethyl acetate | Acetic acid, DMF, optimized solvent mixtures |

| Yield | ~76% (ester intermediate) | 68–72% (final acid) |

| Purity | ≥93% | ≥95% |

Analytical and Characterization Techniques

The structural confirmation and purity assessment of 3-bromo-6-chloro-1H-indazole-4-carboxylic acid and its intermediates rely on:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H-NMR and ^13C-NMR provide detailed structural information. For example, ^1H-NMR of methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate shows characteristic singlets at δ 4.05 (3H, methyl), 7.66 and 8.31 (aromatic protons), and a broad singlet at 10.60 ppm (NH proton).

- Mass Spectrometry (MS): Electrospray ionization (ESI) confirms molecular weight (m/z 289 [M+H]^+).

- Infrared Spectroscopy (IR): Confirms functional groups, especially carboxylic acid and indazole ring vibrations.

- X-ray Crystallography: Provides definitive three-dimensional structural data, especially useful for confirming halogen positions and carboxylic acid orientation.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitration | H2SO4/HNO3 | -20 to -18°C, overnight | 85–87 | Selective halogenated nitroacetophenone |

| 2 | Reduction | Fe powder, NH4Cl | 60°C, overnight | 84 | Aminoacetophenone intermediate |

| 3 | Diazotization & Cyclization | NaNO2, AcOH, NaHCO3 | 10–30°C, 24 h | 76 | Formation of methyl indazole carboxylate |

| 4 | Ester Hydrolysis | NaOH or HCl | Reflux | >90 | Conversion to carboxylic acid |

Research Findings and Notes

- The method avoids hazardous hydrazine hydrate reflux by employing diazotization and tin protochloride reduction steps, enhancing safety and scalability.

- Use of acetic acid as solvent improves solubility and reaction control during cyclization.

- Temperature control during halogenation and diazotization is critical to prevent side reactions and over-halogenation.

- Purification by silica gel chromatography and recrystallization from methanol/water mixtures yields high-purity products suitable for medicinal chemistry applications.

- Industrial processes emphasize continuous flow and automated controls to maximize yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-6-chloro-1H-indazole-4-carboxylic acid serves as a crucial building block for synthesizing various bioactive compounds. Its derivatives have been explored for:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, showing promise against various cancer types. For instance, compounds derived from this acid demonstrated significant inhibitory effects on human leukemia (HL60) and breast cancer (MDA-MB-453) cell lines .

- Antimicrobial Properties : Research has indicated potential antimicrobial activities, making it a candidate for developing new antibiotics.

Biological Studies

The compound has been investigated for its interactions with biological targets:

- Enzyme Inhibition : It has shown effectiveness in inhibiting enzymes involved in cancer progression, such as tyrosine kinases. For example, studies have highlighted its ability to inhibit fibroblast growth factor receptors (FGFR), which play a role in tumor angiogenesis and growth .

- Mechanism of Action : The presence of halogen substituents enhances binding affinity to specific molecular targets, potentially leading to varied biological effects. This includes inhibition of proangiogenic cytokines like TNFα and VEGF.

Industrial Applications

Beyond medicinal uses, 3-Bromo-6-chloro-1H-indazole-4-carboxylic acid is utilized in:

- Organic Synthesis : It serves as an intermediate in the synthesis of complex heterocyclic compounds used in pharmaceuticals and agrochemicals.

- Dyes and Pigments : The compound's unique chemical properties allow it to be used in developing dyes and pigments for industrial applications.

Case Study 1: Anticancer Activity

A study conducted by Wang et al. synthesized various indazole derivatives and evaluated their activity against Bcr-Abl wild type and T315I mutant cancer cells. Among these derivatives, one showed comparable potency to Imatinib with IC50 values indicating effective inhibition of cancer cell proliferation .

Case Study 2: Enzyme Inhibition

Research by Zhao et al. focused on novel indazole derivatives as FGFR inhibitors. The results indicated that certain compounds exhibited potent enzymatic inhibition (IC50 = 30.2 ± 1.9 nM), suggesting that modifications to the indazole scaffold could enhance therapeutic efficacy against cancers reliant on FGFR signaling pathways .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets . The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Tabulated Comparison of Key Compounds

The table below summarizes the structural and physicochemical differences between the target compound and its closest analogs:

Detailed Comparative Insights

Substituent Effects on Electronic Properties

- Nitro vs. Chloro at Position 6 : The nitro group in 3-bromo-6-nitro-1H-indazole-4-carboxylic acid (CAS 885519-63-1) is strongly electron-withdrawing, which may reduce the compound’s stability under reducing conditions compared to the chloro-substituted target compound .

- Methoxy vs. Carboxylic Acid at Position 6 : The methoxy group in 3-bromo-4-chloro-6-methoxy-1H-indazole (CAS 887569-99-5) is electron-donating, contrasting with the electron-withdrawing carboxylic acid in the target. This difference impacts solubility and reactivity in nucleophilic environments .

Functional Group Interactions

- Hydroxyl vs. Formyl at Position 3 : The hydroxyl group in 4-bromo-3-hydroxy-1H-indazole-6-carboxylic acid (CAS 885520-30-9) enables hydrogen bonding, whereas the formyl group in 4-bromo-3-formyl-1H-indazole-6-carboxylic acid (CAS 885523-37-5) introduces aldehyde-like reactivity, such as susceptibility to nucleophilic attack .

- Carboxylic Acid Position : Moving the carboxylic acid from position 4 (target) to position 3 (6-chloro-1H-indazole-3-carboxylic acid, CAS 129295-31-4) alters hydrogen-bonding patterns and metal-coordination behavior, which is critical in catalyst or drug design .

Halogen Placement and Steric Effects

- Bromine at Position 3 vs. 4 : Bromine at position 3 (target) vs. position 4 (4-bromo-3-hydroxy-1H-indazole-6-carboxylic acid) affects steric hindrance and π-stacking interactions in supramolecular assemblies .

- Chlorine at Position 6 vs. 4 : Chlorine at position 6 (target) vs. position 4 (3-bromo-4-chloro-6-methoxy-1H-indazole) influences the compound’s dipole moment and solubility in polar solvents .

Biological Activity

Chemical Identity

3-Bromo-6-chloro-1H-indazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 275.49 g/mol. It features a bromine atom at the 3-position, a chlorine atom at the 6-position, and a carboxylic acid functional group at the 4-position of the indazole ring system. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology .

Anticancer Activity

Research indicates that 3-Bromo-6-chloro-1H-indazole-4-carboxylic acid exhibits significant potential as an anticancer agent . Preliminary studies suggest that it may inhibit cancer cell proliferation, although detailed mechanisms remain to be fully elucidated . The compound's activity has been linked to its ability to interact with specific molecular targets involved in cancer pathways.

Antifungal Activity

The compound has also been evaluated for its antifungal properties , particularly against strains of Candida, such as C. albicans and C. glabrata. In vitro studies have shown that certain derivatives of indazole, including those related to 3-Bromo-6-chloro-1H-indazole-4-carboxylic acid, exhibit minimum inhibitory concentrations (MICs) that suggest efficacy against these fungal strains . For instance, compounds derived from this scaffold demonstrated promising results, indicating a potential for further development as antifungal agents.

Anti-inflammatory Potential

In addition to its anticancer and antifungal activities, this compound is being explored for anti-inflammatory effects . Its structural characteristics allow it to inhibit enzymes related to inflammatory pathways, which could make it a candidate for treating various inflammatory diseases .

The biological activity of 3-Bromo-6-chloro-1H-indazole-4-carboxylic acid is largely attributed to its ability to bind selectively to specific enzymes or receptors. The presence of halogen substituents (bromine and chlorine) enhances its reactivity and binding affinity, which is critical for its therapeutic effects .

Table: Summary of Biological Activities

Case Study: Anticancer Evaluation

A specific study evaluated the anticancer potential of 3-Bromo-6-chloro-1H-indazole-4-carboxylic acid using various cancer cell lines. The results indicated that the compound inhibited tumor growth effectively at low concentrations, suggesting that it could serve as a lead compound for further drug development targeting specific cancer types .

Case Study: Antifungal Properties

Another study focused on the antifungal activity against C. albicans. The researchers synthesized several derivatives based on the indazole scaffold and tested their efficacy. Compounds derived from 3-Bromo-6-chloro-1H-indazole-4-carboxylic acid showed promising antifungal activity at concentrations lower than previously reported for other antifungal agents .

Q & A

Q. Table 1: Key Characterization Data for 3-Bromo-6-chloro-1H-indazole-4-carboxylic Acid

Q. Table 2: Comparative Reactivity of Halogenated Indazoles

| Compound | Halogen Positions | Key Applications |

|---|---|---|

| 6-Bromo-4-chloro-1H-indazole | 6-Br, 4-Cl | Kinase inhibitor intermediates |

| 3-Bromo-4-chlorobenzoic acid | 3-Br, 4-Cl | Benzophenone synthesis |

| 7-Bromo-4-chloro-1H-indazol-3-amine | 7-Br, 4-Cl | Antiviral agents (Lenacapavir) |

Critical Analysis of Contradictions

- Synthetic Yield Variability: Discrepancies in reported yields may arise from differences in halogenation methods (e.g., electrophilic vs. radical pathways). Systematic screening of catalysts (e.g., NBS vs. CuBr₂) and solvents (polar aprotic vs. halogenated) is recommended .

- Spectroscopic Ambiguities: Conflicting NMR shifts for similar compounds highlight the need for deuterated solvent standardization and pH control during analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.